molecular formula C12H11ClN2 B1522842 2-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride CAS No. 1269151-12-3

2-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

Cat. No. B1522842
CAS RN: 1269151-12-3
M. Wt: 218.68 g/mol
InChI Key: QQZITHGCSGWQFC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. One of the carbons on the imidazole ring would be substituted with a phenyl group, and another carbon would be substituted with a propynyl group .


Chemical Reactions Analysis

Imidazole compounds can participate in various chemical reactions. They can act as both nucleophiles and electrophiles, and they can undergo reactions at both the carbon and nitrogen atoms in the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups attached to the imidazole ring. For example, the presence of the phenyl and propynyl groups could affect the compound’s solubility, reactivity, and stability .

Scientific Research Applications

Antifungal Properties

1-[1-[2-[(3-Chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride has shown high efficacy against guinea pig dermatophytosis when applied topically in cream and gel formulations, indicating its potential as an antifungal agent (Ogata et al., 1983).

Corrosion Inhibition

Imidazole and 2-phenyl-2-imidazoline have been investigated for their inhibition behavior on AA5052, demonstrating significant corrosion inhibition efficiency. This suggests their application in protecting metals from corrosion, particularly in acidic environments (He et al., 2014).

DNA Binding and Lesion Effects

New benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown to bind with calf thymus DNA, indicating potential applications in DNA lesion studies and as cytotoxic agents against various cancer cell lines (Paul et al., 2015).

Enzyme Inhibition

Synthesized benzimidazole acetohydrazide derivatives have been evaluated as epidermal growth factor receptor (EGFR) inhibitors. Although their kinase inhibitor activities were limited, this exploration contributes to the development of potential therapeutic agents targeting EGFR (Demirel et al., 2017).

Future Directions

The study of imidazole derivatives is a rich field with many potential applications in medicine and other areas. Future research could explore the synthesis, properties, and potential uses of this and similar compounds .

properties

IUPAC Name

2-phenyl-1-prop-2-ynylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2.ClH/c1-2-9-14-10-8-13-12(14)11-6-4-3-5-7-11;/h1,3-8,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZITHGCSGWQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN=C1C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-1-(prop-2-yn-1-yl)-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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